molecular formula C30H24F4N2O2 B303829 N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Katalognummer B303829
Molekulargewicht: 520.5 g/mol
InChI-Schlüssel: VSBOCUSBQMPYBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as CT-322, is a small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2). This compound has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of cancer and other diseases.

Wirkmechanismus

N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide works by inhibiting the activity of VEGFR2, which is a receptor that is involved in the growth and survival of blood vessels. By blocking the activity of this receptor, N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can prevent the growth of new blood vessels that are necessary for the growth and spread of tumors.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to reduce inflammation and improve blood flow in animal models of cardiovascular disease. It has also been shown to reduce the growth of abnormal blood vessels in the eye, which is a common complication of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide for lab experiments is its specificity for VEGFR2. This allows researchers to study the role of this receptor in various disease processes. However, N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has some limitations as well. It is a relatively complex molecule that requires expertise in organic chemistry to synthesize. In addition, it can be difficult to administer in animal models due to its poor solubility in water.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of VEGFR2. Another area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and survival. Finally, there is a need for more clinical trials to evaluate the safety and effectiveness of N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in humans.

Synthesemethoden

The synthesis of N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps, including the reaction of 2-fluoroaniline with 2-(trifluoromethyl)benzaldehyde to form an intermediate, which is then reacted with 4-phenyl-1,2,3,6-tetrahydropyridine-3,5-dicarboxylic acid anhydride to form the final product. The synthesis of N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of tumors in animal models of cancer, including breast, colon, and lung cancer. In addition, N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

Eigenschaften

Produktname

N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molekularformel

C30H24F4N2O2

Molekulargewicht

520.5 g/mol

IUPAC-Name

N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C30H24F4N2O2/c1-17-26(29(38)36-23-14-8-7-13-22(23)31)27(20-11-5-6-12-21(20)30(32,33)34)28-24(35-17)15-19(16-25(28)37)18-9-3-2-4-10-18/h2-14,19,27,35H,15-16H2,1H3,(H,36,38)

InChI-Schlüssel

VSBOCUSBQMPYBY-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4C(F)(F)F)C(=O)NC5=CC=CC=C5F

Kanonische SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4C(F)(F)F)C(=O)NC5=CC=CC=C5F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.